3-Hydroxy-7-methylcholanoic acid

TGR5 agonism GPCR signaling metabolic disease

3-Hydroxy-7-methylcholanoic acid (HMCA, 7ξ-methyl-lithocholic acid, 7-MeLC) is a semisynthetic monohydroxy bile acid analog of lithocholic acid (LCA) featuring a methyl substituent at the 7-position of the 5β-cholan-24-oic acid skeleton. First synthesized and characterized by Une et al.

Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
CAS No. 96648-30-5
Cat. No. B1211034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methylcholanoic acid
CAS96648-30-5
Synonyms3 alpha-hydroxy-7 epsilon-methyl-5 beta-cholanoic acid
3-hydroxy-7-methylcholanoic acid
7-methyllithocholic acid
HMCA
Molecular FormulaC25H42O3
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O
InChIInChI=1S/C25H42O3/c1-15(5-8-22(27)28)19-6-7-20-23-16(2)13-17-14-18(26)9-11-24(17,3)21(23)10-12-25(19,20)4/h15-21,23,26H,5-14H2,1-4H3,(H,27,28)/t15-,16?,17-,18-,19-,20+,21+,23+,24+,25-/m1/s1
InChIKeyVUKZWUYSEFVTRB-OSWZUBHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-7-methylcholanoic acid (CAS 96648-30-5): A 7-Methyl-Lithocholic Acid Analog for Bile Acid Receptor Research and Metabolic Studies


3-Hydroxy-7-methylcholanoic acid (HMCA, 7ξ-methyl-lithocholic acid, 7-MeLC) is a semisynthetic monohydroxy bile acid analog of lithocholic acid (LCA) featuring a methyl substituent at the 7-position of the 5β-cholan-24-oic acid skeleton [1]. First synthesized and characterized by Une et al. in 1984, it exists as a mixture of 7ξ (xi) epimers [1]. Its molecular formula is C₂₅H₄₂O₃ (MW 390.6 g/mol), and it is mapped as an analog/derivative of lithocholic acid in the MeSH ontology [2]. Unlike endogenous bile acids that undergo extensive enterohepatic biotransformation, the 7-methyl modification confers distinct metabolic stability and a unique signaling profile at the G protein-coupled bile acid receptor TGR5 (GPBAR1) [3].

Research TargetTGR5 GPCR signaling pathway tool compound
Metabolic Stability7-methyl modification reported to reduce metabolic interconversion
BiotransformationResistant to 7α-hydroxylation, limiting confounding metabolite formation
In Vivo Model ContextReported mild choleresis in bile fistula hamster, avoiding LCA cholestatic toxicity

Why Lithocholic Acid or Other 7-Methyl Bile Acid Analogs Cannot Substitute for 3-Hydroxy-7-methylcholanoic acid


3-Hydroxy-7-methylcholanoic acid occupies a unique position within the 7-methyl bile acid series because its monohydroxy LCA scaffold combined with 7-methylation simultaneously eliminates the cholestatic toxicity of LCA while producing a ~7.6-fold gain in TGR5 potency over the parent compound [1]. Other 7-methyl analogs such as 7β-methyl-chenodeoxycholic acid (7-MeCDC) retain dihydroxy functionality that alters their metabolic fate and receptor selectivity profile—7-MeCDC inhibits bacterial 7α-dehydroxylase by 66% at 50 μM, whereas 7-MeLC shows no inhibition, indicating fundamentally different interactions with gut microbial enzymes [2]. Furthermore, 3-hydroxy-7-methylcholanoic acid is entirely resistant to 7α-hydroxylation (unlike LCA, which is 30–45% converted to CDCA in vivo), meaning its pharmacokinetic and signaling properties are not confounded by metabolic interconversion [1]. Substituting this compound with LCA, CDCA, UDCA, or even other 7-methyl dihydroxy analogs would therefore yield different—and potentially misleading—results in any assay where metabolic stability, cholestatic potential, or TGR5 potency is a relevant variable.

vs. Lithocholic Acid (LCA)
LCA induces cholestasis and undergoes 7α-hydroxylation to CDCA; observed signaling may shift significantly from 7-methyl analog.
vs. CDCA / UDCA
CDCA acts as strong FXR agonist and weak TGR5 agonist; UDCA shows negligible TGR5 activity. TGR5/FXR profile may not transfer.
vs. 7-MeCDC
7-MeCDC inhibits bacterial 7α-dehydroxylase by 66%, whereas target compound shows no inhibition; microbial enzyme interaction context differs.

Quantitative Differentiation Evidence for 3-Hydroxy-7-methylcholanoic acid Versus Closest Analogs


TGR5 Agonist Potency: 7.6-Fold Enhancement Over Lithocholic Acid

In a head-to-head TGR5 luciferase reporter assay in transfected CHO cells, 7ξ-methyl-lithocholic acid (7ξ-Me-LCA, the target compound) exhibited an EC₅₀ of 0.076 µM with 99% efficacy relative to 10 µM LCA. By comparison, the parent compound lithocholic acid (LCA) showed an EC₅₀ of 0.58 µM (106% efficacy), representing a 7.6-fold potency advantage for the 7-methylated analog [1]. Other endogenous bile acids were substantially weaker: chenodeoxycholic acid (CDCA) EC₅₀ = 6.71 µM, ursodeoxycholic acid (UDCA) EC₅₀ >100 µM [1]. Notably, 7ξ-Me-LCA was more potent than the 7β-methyl-CDCA analog (22, EC₅₀ = 6.18 µM) and the 7β-ethyl-CDCA analog (23, EC₅₀ = 2.63 µM), demonstrating that the monohydroxy LCA scaffold modified at C7 yields superior TGR5 activation compared to dihydroxy 7-alkyl-CDCA derivatives [1].

TGR5 EC₅₀
Head-to-head
7ξ-Me-LCA EC₅₀ = 0.076 µM (99% efficacy) vs. LCA 0.58 µM (106%), CDCA 6.71 µM
Supports TGR5 assay sensitivity and screening workflow
CRE-luciferase reporter in CHO cells; ~7.6-fold potency difference over LCA
TGR5 agonism GPCR signaling metabolic disease

Absence of Cholestatic Toxicity: Direct Comparison with Lithocholic Acid in Bile Fistula Hamsters

When infused intravenously into bile fistula hamsters, lithocholic acid (LCA) induced severe cholestasis at an infusion rate of 264 nmol/min, as evidenced by a marked decrease in bile flow. In contrast, 7ξ-methyl-LA (the target compound) administered at the same infusion rate did not decrease bile flow; instead, it produced a mild choleresis (increased bile flow) under conditions where endogenous bile acid excretion was not appreciably changed compared to albumin control infusions [1]. This demonstrates that 7-methylation of the LCA scaffold ablates the cholestatic liability inherent to the parent molecule.

Bile Flow Response
Head-to-head
7ξ-Me-LA: no decrease in bile flow; mild choleresis. LCA: severe cholestasis at 264 nmol/min
Supports non-cholestatic in vivo bile acid research
Bile fistula hamster model; identical infusion rates
hepatotoxicity cholestasis bile flow in vivo safety

Complete Resistance to 7α-Hydroxylation: Metabolic Stability Superior to Lithocholic Acid

In the same bile fistula hamster study, 7ξ-methyl-LA was neither hydroxylated nor metabolized to any measurable extent, whereas lithocholic acid was extensively 7α-hydroxylated to chenodeoxycholic acid (CDCA), with a biotransformation rate of 30–45% [1]. Both compounds were present in bile as taurine and glycine conjugates, with no free bile acids detected, confirming that conjugation pathways remain intact. The 7-methyl group thus sterically blocks the 7α-hydroxylase (CYP-dependent) activity that normally converts LCA to the dihydroxy primary bile acid CDCA, conferring metabolic stability that is not achievable with the parent unsubstituted compound.

7α-Hydroxylation
Head-to-head
7ξ-Me-LA: no detectable hydroxylation. LCA: 30–45% conversion to CDCA
Metabolic stability supports attributing effects to parent compound
Hamster bile fistula; bile acid composition analysis
metabolic stability biotransformation enterohepatic circulation pharmacokinetics

Differential Effect on Bacterial 7α-Dehydroxylase: Absence of Inhibition vs. 7-MeCDC and 7-MeUDC

In a comparative evaluation of four bile acid analogs tested as inhibitors of bacterial 7α-dehydroxylase from Eubacterium sp. V.P.I. 12708, 7ξ-methyl-lithocholic acid (7-MeLC, the target compound) showed no inhibition of enzyme activity at a concentration of 50 µM. By contrast, 7β-methyl-chenodeoxycholic acid (7-MeCDC) inhibited enzyme activity by 66%, and 7α-methyl-ursodeoxycholic acid (7-MeUDC) inhibited by 12% at the same concentration [1]. Ursodeoxycholylsarcosine (UDCS) likewise showed no inhibition. None of the four analogs inhibited bacterial growth at concentrations up to 100 µM, indicating that the differential effects on enzyme activity were not due to cytotoxicity [1].

7α-Dehydroxylase
Head-to-head
7-MeLC 0% inhibition; 7-MeCDC 66% inhibition; 7-MeUDC 12% at 50 µM
Non-inhibitory probe for gut microbial enzyme studies
Eubacterium sp. assay; no growth inhibition up to 100 µM
gut microbiome bile acid metabolism 7-dehydroxylation enzyme inhibition

TGR5 Selectivity Profile: Potent Agonism with Diminished FXR Activity (Class-Level SAR Inference)

While direct FXR activation data for 7ξ-Me-LCA are not reported in the primary literature, a systematic structure-activity relationship (SAR) study of bile acid analogs demonstrated that introduction of an alkyl group at the 7-position of CDCA diminishes FXR activation in the order 7-ethyl = 7-propyl > 3-methyl > 7-methyl, with 7-methyl substitution producing the weakest FXR agonism among alkyl substituents tested [1]. Combined with the observation that 7ξ-Me-LCA is a very potent TGR5 agonist (EC₅₀ = 0.076 µM, ~7.6-fold more potent than LCA) [2], this supports a class-level inference that 3-hydroxy-7-methylcholanoic acid possesses a biased signaling profile favoring TGR5 over FXR. This contrasts with the endogenous agonist CDCA, which activates FXR with high potency (EC₅₀ ≈ 4.5–10 µM in transactivation assays) while also activating TGR5 only weakly (EC₅₀ = 6.71 µM) [2].

TGR5/FXR Selectivity
Class-level
7-methyl substitution predicted weakest FXR agonism among alkyl-CDCA series; TGR5 EC₅₀ 0.076 µM
Biased signaling profile inferred; direct FXR data not available
SAR from CDCA scaffold; confirmatory FXR profiling recommended
FXR TGR5 selectivity structure-activity relationship biased signaling

Synthetic Identity: Epimeric Mixture at C7 Distinguishes from Stereochemically Pure 7-Methyl Analogs

The synthetic route to 3-hydroxy-7-methylcholanoic acid, as originally described by Une et al. (1984), proceeds via catalytic hydrogenation of 3α-hydroxy-7-methyl-5β-chol-6-enoic acid and 3α-hydroxy-7-methylene-5β-cholanoic acid intermediates to yield the 7ξ (xi) epimeric mixture—both 7α- and 7β-methyl epimers are present [1]. This contrasts with 7β-methyl-chenodeoxycholic acid (7β-Me-CDCA) and 7α-methyl-ursodeoxycholic acid (7α-Me-UDCA), which are synthesized as single defined epimers and separated as their methyl esters by silica gel column chromatography [1]. Consequently, commercial lots of 3-hydroxy-7-methylcholanoic acid (CAS 96648-30-5) are expected to contain a mixture of C7 epimers unless additional stereochemical purification is specified.

Stereochemical Identity
Specification review
7ξ epimeric mixture (7α/7β methyl); 7-MeCDC synthesized as single epimer
Epimer ratio may influence TGR5 activity; verify batch specification
Original synthetic route yields both epimers without chromatographic separation
chemical synthesis stereochemistry quality control reference standard

High-Value Application Scenarios for 3-Hydroxy-7-methylcholanoic acid Based on Verified Differential Evidence


TGR5 Agonist Screening and GPCR Drug Discovery Campaigns

With a TGR5 EC₅₀ of 0.076 µM—7.6-fold more potent than the endogenous agonist LCA (EC₅₀ = 0.58 µM) and ~88-fold more potent than CDCA (EC₅₀ = 6.71 µM)—3-hydroxy-7-methylcholanoic acid is the preferred reference agonist for TGR5 high-throughput screening assays [1]. Its superior potency enables assay miniaturization and reduces compound consumption, while its resistance to hepatic 7α-hydroxylation ensures that the pharmacological signal originates solely from the parent molecule rather than from a metabolite [2]. Use this compound as a positive control in TGR5 luciferase reporter, cAMP, or calcium mobilization assays.

In Vivo Metabolic Studies Requiring Non-Cholestatic Bile Acid Probes

Unlike LCA, which induces severe cholestasis at infusion rates of 264 nmol/min in hamsters, 3-hydroxy-7-methylcholanoic acid produces mild choleresis at identical doses [2]. This property makes it uniquely suitable for chronic in vivo studies of bile acid signaling where hepatotoxicity would confound metabolic readouts. Researchers can administer this compound over extended periods to dissect TGR5-mediated effects on glucose homeostasis, energy expenditure, and gallbladder function without the confounding variable of cholestatic liver injury.

Gut Microbiome Bile Acid Metabolism Studies Using a Non-Inhibitory 7-Methyl Probe

In contrast to 7-MeCDC, which inhibits bacterial 7α-dehydroxylase by 66% at 50 µM, 3-hydroxy-7-methylcholanoic acid shows zero inhibition of this key gut microbial enzyme at the same concentration [3]. This differential activity profile makes it a valuable experimental tool for distinguishing between effects attributable to enzyme inhibition versus substrate competition in microbial bile acid metabolism assays. It can serve as a metabolic-stability control in mixed fecal culture experiments designed to evaluate the 7-dehydroxylation resistance conferred by 7-alkyl substitution.

Biased TGR5 Agonist Development: Scaffold for FXR-Sparing Analogs

The class-level SAR inference that 7-methyl substitution on the bile acid scaffold diminishes FXR activation while enhancing TGR5 potency positions 3-hydroxy-7-methylcholanoic acid as an attractive starting scaffold for medicinal chemistry programs targeting biased TGR5 agonism with minimal FXR cross-reactivity [1][4]. Given its monohydroxy LCA core and 7-methyl modification, further side-chain derivatization at C24 (e.g., sulfate, hydroxyl, or amino acid conjugation) may yield even more potent and selective TGR5 modulators suitable for metabolic disease indications.

Application
Selection Property
Validation Focus
TGR5 signaling pathway studies
Potency-ranked TGR5 agonist
EC₅₀ and efficacy in TGR5 reporter assays
In vivo bile acid signaling research
Non-cholestatic bile acid tool compound
Bile flow and hepatotoxicity monitoring
Gut microbial bile acid metabolism studies
Non-inhibitory 7-dehydroxylase probe
Bacterial enzyme activity and growth inhibition
TGR5-biased compound development
7-methyl-LCA scaffold for FXR-sparing design
TGR5/FXR selectivity profiling in transactivation assays
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